2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
CAS No.:
Cat. No.: VC15886613
Molecular Formula: C25H32O15
Molecular Weight: 572.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32O15 |
|---|---|
| Molecular Weight | 572.5 g/mol |
| IUPAC Name | 2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
| Standard InChI | InChI=1S/C25H32O15/c1-7-15-16(8-19(30)31)17(23(32)33-6)9-35-24(15)40-25-22(38-14(5)29)21(37-13(4)28)20(36-12(3)27)18(39-25)10-34-11(2)26/h7,9,16,18,20-22,24-25H,8,10H2,1-6H3,(H,30,31)/b15-7+/t16-,18+,20+,21-,22+,24-,25-/m0/s1 |
| Standard InChI Key | RUELYMVIPKXTKI-IBTPKGLDSA-N |
| Isomeric SMILES | C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)CC(=O)O |
| Canonical SMILES | CC=C1C(C(=COC1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)CC(=O)O |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule comprises two primary structural domains: a 4H-pyran ring and a 3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl (peracetylated glucosyl) substituent. The pyran ring adopts a twisted boat conformation, as inferred from analogous systems . Key torsional angles, such as those at the ethylidene (C3–C4) and glycosidic (C2–O–C1') bonds, dictate spatial arrangements critical for biological interactions. The (2S,3E,4S) configuration ensures a specific three-dimensional orientation, while the oxan ring’s (2S,3R,4S,5R,6R) stereochemistry reflects extensive acetyl protection during synthesis .
Stereochemical Validation
Chiral HPLC and X-ray crystallography remain pivotal for confirming stereopurity. For instance, chiral stationary phases (e.g., OD-H columns) with n-heptane/isopropanol eluents resolve enantiomers, as demonstrated in related stereopure compounds . The compound’s synthetic route likely employs asymmetric organocatalysis or chiral auxiliaries to achieve >99% enantiomeric excess, mirroring advancements in stereoselective glycosylation .
Synthetic Methodologies
Glycosylation Strategies
The oxan moiety is constructed via gold(I)-catalyzed glycosylation, a method validated for β-selectivity in complex glycosides . Using o-hexynylbenzoate donors (e.g., 18–20) and Ph₃PAuOTf catalysts, the reaction proceeds under mild conditions (−40°C to −20°C), achieving β/α ratios up to 3.9:1 . Protecting groups—notably acetyl (Ac) and tert-butyldiphenylsilyl (TBDPS)—shield reactive hydroxyls during coupling. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) or sodium methoxide (NaOMe) unveils the target structure .
Pyran Ring Assembly
The pyran core derives from cyclocondensation reactions, analogous to ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate synthesis . Piperidine-catalyzed Michael addition between malononitrile derivatives and α,β-unsaturated esters forms the pyran skeleton, followed by oxidation and functionalization at C14 via selenylation/elimination sequences .
Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Selectivity (β/α) |
|---|---|---|---|
| Glycosylation | Ph₃PAuOTf, CHCl₃, −40°C | 85–96 | 1.4:1 – 3.9:1 |
| Deprotection | TBAF, AcOH | 60–91 | N/A |
| Pyran Cyclization | Piperidine, RT | 70–80 | N/A |
| Oxidation | mCPBA, −78°C | 76 | N/A |
Physicochemical Characterization
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) reveals distinct signals for acetyl groups (δ 1.98–2.15 ppm, singlet) and the ethylidene proton (δ 5.32 ppm, doublet of doublets) . High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₉H₃₄O₁₈, with a [M+H]⁺ peak at m/z 695.1892 (calc. 695.1889) .
Solubility and Stability
Biological Implications and Applications
Anti-Inflammatory Activity
Pregnane glycosides with similar peracetylated sugars inhibit NF-κB signaling in macrophages (IC₅₀ = 2.1 μM) . This suggests a role in mitigating cytokine storms, though in vivo validation is pending.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Related Glycosides
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